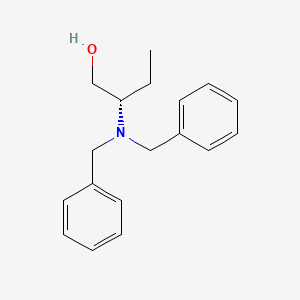

(S)-2-(Dibenzylamino)butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dibenzylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-2-18(15-20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,20H,2,13-15H2,1H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDGCGHIPSWDTF-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271523 | |

| Record name | (2S)-2-[Bis(phenylmethyl)amino]-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249922-60-9 | |

| Record name | (2S)-2-[Bis(phenylmethyl)amino]-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249922-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[Bis(phenylmethyl)amino]-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies of S 2 Dibenzylamino Butan 1 Ol and Analogues

Catalytic Hydrogenation Routes

Catalytic hydrogenation represents a robust and widely employed method for the synthesis of (S)-2-(Dibenzylamino)butan-1-ol and its analogues. This approach typically involves the reduction of a Schiff base precursor, offering high yields and stereoselectivity under optimized conditions.

Synthesis from Schiff Bases

The synthesis of the target compound often proceeds through the formation of a Schiff base, which is subsequently hydrogenated. A key precursor is (S)-(+)-2-(N-benzylideneamino)butan-1-ol, formed from the condensation of (S)-2-aminobutan-1-ol and benzaldehyde (B42025). The subsequent reduction of this imine is a critical step where the stereochemistry must be retained.

The preparation of the Schiff base precursor, (S)-(+)-2-(N-benzylideneamino)butan-1-ol, has been optimized to maximize yield and purity. Research has shown that conducting the condensation reaction in toluene (B28343) at 50 °C results in a high isolated yield of 96% and a purity of 98.2%. nih.gov This optimization is crucial as the quality of the Schiff base directly impacts the efficiency and outcome of the subsequent hydrogenation step. nih.gov

Table 1: Optimization of Schiff Base Synthesis Conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 50 | 96 | 98.2 |

| Methanol (B129727) | 25 | Lower | Lower |

| Hexane | 25 | Lower | Lower |

Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of the Schiff base to the desired amino alcohol. nih.govnih.gov Studies have investigated the use of 10% Pd/C catalysts, which have demonstrated high activity and selectivity under mild conditions, such as room temperature and atmospheric pressure. nih.gov The choice of catalyst is critical for achieving complete conversion and high purity of the final product. The catalyst's performance is often evaluated based on conversion rates, selectivity towards the desired product, and reaction time. For instance, using a 10% Pd/C catalyst at a catalyst/substrate ratio of 0.02 in toluene allows for the isolation of (S)-(+)-2-(N-benzylamino)butan-1-ol with a purity of 97% and an isolated yield of 93%. nih.gov

The choice of solvent plays a significant role in the outcome of the catalytic hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol. nih.govpolimi.itresearchgate.net Research indicates that apolar solvents are generally preferred for this reaction. nih.gov Hydrogenation in toluene has been shown to yield the product with high purity (>95%) and complete conversion in a short reaction time. In contrast, polar solvents like methanol can lead to the formation of byproducts and may require longer reaction times. The solvent can influence the solubility of the substrate and hydrogen, as well as the interaction with the catalyst surface, thereby affecting the reaction rate and selectivity. polimi.itresearchgate.net

Table 2: Effect of Solvent on the Hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol

| Solvent | Conversion (%) | Selectivity for (S)-2-(N-benzylamino)butan-1-ol (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | 100 | 90 | 1 |

| Methanol | 100 | 75 | 3 |

| Hexane | 80 | 85 | 2 |

| Dichloromethane | 95 | 88 | 1.5 |

| Tetrahydrofuran | 100 | 80 | 2.5 |

| Ethyl Acetate | 98 | 82 | 2 |

Conditions: Room temperature, atmospheric pressure, 10% Pd/C catalyst. nih.gov

Formation as a Tertiary Amine Derivative

This compound is formed as a tertiary amine derivative during the hydrogenation of the Schiff base. nih.gov This occurs through a coupling reaction between the initially formed secondary amine, (S)-(+)-2-(N-benzylamino)butan-1-ol, and an excess of benzaldehyde present in the reaction mixture. This is followed by the elimination of water and subsequent hydrogenation of the new iminium intermediate. nih.gov The formation of this tertiary amine is a competing reaction pathway, and its yield can be influenced by the reaction conditions, particularly the stoichiometry of the reactants.

Chemo-Enzymatic Synthetic Approaches

Chemo-enzymatic methods offer a powerful alternative for the synthesis of chiral compounds, leveraging the high stereoselectivity of enzymes. nih.govkent.ac.uk For the synthesis of this compound, a key strategy involves the enzymatic resolution of a racemic precursor of (S)-2-aminobutan-1-ol.

One prominent chemo-enzymatic approach involves the synthesis of racemic (±)-N-carbobenzoxy-2-amino-butan-1-ol, followed by an enantioselective acylation catalyzed by a lipase. kent.ac.uk This enzymatic resolution step allows for the separation of the enantiomers, providing the optically active (S)-N-carbobenzoxy-2-amino-butan-1-ol. Subsequent chemical steps, including deprotection and dibenzylation, would then lead to the final target compound, this compound. Lipases are frequently employed for such resolutions due to their ability to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. kent.ac.uk

Enantioselective Acylation in Resolution Steps

Kinetic resolution is a widely employed strategy for the separation of racemates. Enantioselective acylation, a key method within this strategy, involves the selective acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated and unacylated forms.

One common approach for the resolution of racemic 2-amino-1-butanol involves the use of penicillin G acylase. This enzyme facilitates the enantioselective hydrolysis of the N-phenylacetyl derivative of racemic 2-amino-1-butanol. tsijournals.com The enzyme selectively hydrolyzes the (S)-enantiomer, yielding (S)-2-amino-1-butanol with an enantiomeric excess (e.e.) greater than 99%. tsijournals.com The unreacted (R)-N-phenylacetyl-2-amino-1-butanol can then be separated. This biocatalytic method is advantageous due to its high selectivity, mild reaction conditions, and the commercial availability of the enzyme. tsijournals.com

| Reactant | Enzyme | Product | Enantiomeric Excess (e.e.) |

| N-phenylacetyl-rac-2-amino-1-butanol | Penicillin G acylase | (S)-2-amino-1-butanol | >99% |

Lipase-Mediated Transformations

Lipases are another class of enzymes extensively used in the kinetic resolution of chiral alcohols and their derivatives due to their stereoselectivity. nih.gov These enzymes can catalyze the enantioselective hydrolysis of esters or the enantioselective esterification of alcohols. nih.govnih.gov

For the resolution of 2-amino-1-butanol, a common strategy involves the lipase-catalyzed hydrolysis of an ester derivative. For instance, lipases can selectively hydrolyze the ester of one enantiomer, leaving the other enantiomer's ester unreacted. tsijournals.com Lipases from various sources, such as Pseudomonas cepacia (now Burkholderia cepacia), Candida rugosa, and Aspergillus niger, have demonstrated high enantioselectivity in these transformations. mdpi.commdpi.com The choice of lipase, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution. nih.govmdpi.com

For example, the resolution of a racemic ester precursor using Lipase PS (from Pseudomonas cepacia) in an aqueous buffer can yield the desired alcohol with high enantiomeric purity. mdpi.com

| Substrate | Lipase | Product | Enantiomeric Ratio (e.r.) | Conversion |

| Racemic (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl acetate | Lipase PS (Amano) | (S)-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol | 96:4 | ~30% |

Organometallic Base-Promoted Enantioselective Rearrangements

Enantioselective rearrangements promoted by organometallic bases offer a powerful alternative to kinetic resolutions for accessing chiral amino alcohols. A notable example is the highly enantioselective rearrangement of β-amino alcohols using a catalytic amount of trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.org This method allows for the enantiospecific rearrangement of N,N-dialkyl-β-amino alcohols derived from α-amino acids to furnish 1,2-amino alcohols with high enantiomeric excess (up to 99%). acs.orgorganic-chemistry.org

The proposed mechanism involves the initial formation of an ester with TFAA, followed by the generation of an aziridinium (B1262131) ion intermediate upon heating. organic-chemistry.orgorganic-chemistry.org This intermediate then undergoes a regio- and stereoselective ring-opening by a trifluoroacetate (B77799) anion. A final saponification step yields the desired rearranged β-amino alcohol. organic-chemistry.org This catalytic approach is more efficient than stoichiometric methods, reducing reagent consumption. organic-chemistry.org

Derivatization Strategies for Complex Chiral Scaffolds

The chiral scaffold of this compound and its analogues serves as a valuable starting point for the synthesis of more complex and biologically active molecules.

Dibenzylamination in Advanced Amino Alcohol Synthesis

The dibenzylamino group is a versatile protecting group in the synthesis of amino alcohols. It is stable under various reaction conditions and can be readily removed by catalytic hydrogenation. The introduction of the dibenzylamino group to a chiral backbone is a key step in the synthesis of many complex chiral amino alcohols. researchgate.net For instance, N,N-dibenzylamino aldehydes can undergo various diastereoselective addition reactions to construct more elaborate amino alcohol structures. researchgate.net

Routes to 1,2-Amino Alcohol-Containing Heterocycles

The 1,2-amino alcohol functionality is a precursor to a variety of heterocyclic compounds. scispace.com For example, pinane-based 2-amino-1,3-diols, which are structural analogues, can undergo regioselective ring closure with aldehydes, such as formaldehyde (B43269) or benzaldehyde, to produce pinane-condensed oxazolidines. beilstein-journals.org These heterocyclic structures are of interest in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. acs.org The stereochemistry of the starting amino alcohol dictates the stereochemistry of the resulting heterocycle.

Mechanistic Investigations of Reactions Involving S 2 Dibenzylamino Butan 1 Ol and Analogues

Stereochemical Pathways in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and their stereochemical pathways are of paramount importance when dealing with chiral substrates. The two primary mechanisms, SN1 and SN2, lead to distinct stereochemical outcomes.

SN2 Reaction and Inversion of Configuration

The SN2 (bimolecular nucleophilic substitution) reaction is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. byjus.commasterorganicchemistry.com This "backside attack" mechanism dictates that the reaction proceeds with an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. byjus.commasterorganicchemistry.com

For a derivative of (S)-2-(Dibenzylamino)butan-1-ol, where the hydroxyl group is converted into a good leaving group (e.g., a tosylate), an SN2 reaction will result in the inversion of configuration at the carbon atom bearing the leaving group. libretexts.orglibretexts.org The nucleophile approaches the carbon center at an angle of 180° to the carbon-leaving group bond, leading to a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon. masterorganicchemistry.com As the new bond forms and the old bond breaks, the molecule's geometry inverts, much like an umbrella flipping inside out in a strong wind. libretexts.org All SN2 reactions are stereospecific, meaning that different stereoisomers of the reactant will give different stereoisomers of the product. libretexts.orglibretexts.org

It is important to note that a double SN2 reaction, where a chiral center undergoes two consecutive inversions, will result in the retention of the original configuration. youtube.com

Table 1: Stereochemical Outcome of SN2 Reactions

| Starting Material Configuration | SN2 Reaction Outcome |

| R | S |

| S | R |

| cis | trans |

| trans | cis |

SN1 Reaction and Racemization Pathways

In contrast to the SN2 mechanism, the SN1 (unimolecular nucleophilic substitution) reaction is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a planar, sp²-hybridized carbocation intermediate. masterorganicchemistry.comlibretexts.org This intermediate is achiral. libretexts.org

In the second step, the nucleophile can attack the planar carbocation from either face with roughly equal probability. libretexts.org This results in the formation of a nearly equal mixture of both possible enantiomers, a process known as racemization. masterorganicchemistry.comlibretexts.org Therefore, if a derivative of this compound were to undergo an SN1 reaction at its chiral center, the product would be a racemic mixture, leading to a loss of optical activity. libretexts.orglibretexts.org

However, complete racemization is not always observed. Often, a slight excess of the inversion product is formed. libretexts.orgyoutube.com This is attributed to the formation of an "ion pair," where the departing leaving group momentarily shields one face of the carbocation, making attack from the opposite side slightly more favorable. libretexts.org

Elucidation of Catalyst Action and Selectivity in Asymmetric Transformations

Chiral amino alcohols like this compound and its analogues are highly valuable as ligands in asymmetric catalysis. They coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

Influence of Ligand Structure on Enantioselectivity

The structure of the chiral ligand is a critical determinant of enantioselectivity in asymmetric catalysis. mdpi.comrsc.org In amino alcohol ligands, factors such as the steric bulk of the substituents on both the nitrogen atom and the carbon backbone are crucial for creating a well-defined chiral pocket around the metal catalyst. rsc.orgru.nl

This chiral environment controls the approach of the substrate to the active site, favoring a transition state that leads to the desired enantiomer. ru.nlnih.gov Studies have demonstrated that even minor modifications to the ligand's structure can significantly impact the enantiomeric excess (e.e.) and in some cases, even reverse the stereochemical preference of the reaction. mdpi.comnih.gov The development of new chiral amino alcohol ligands is an active area of research, with the goal of optimizing catalytic activity and enantioselectivity for a wide range of chemical transformations. rsc.org

Transition State Analysis in Chiral Induction

To understand how a chiral ligand induces enantioselectivity, it is essential to analyze the transition states of the stereodetermining step of the reaction. The observed enantioselectivity is a direct consequence of the energy difference between the diastereomeric transition states leading to the two possible enantiomers. The product distribution is determined by the relative energies of these transition states, with the major product arising from the lower energy pathway.

For example, in the asymmetric transfer hydrogenation of ketones catalyzed by ruthenium complexes with amino alcohol ligands, the mechanism is often proposed to proceed through a six-membered cyclic transition state. acs.org The stereochemistry of the ligand dictates the conformation of this transition state, and steric interactions between the ligand and the substrate destabilize one diastereomeric transition state relative to the other. This energy difference is the origin of the observed chiral induction. Computational modeling and kinetic studies are powerful tools for elucidating the structures and energetics of these transient states and for rationalizing the high levels of enantioselectivity achieved in many of these reactions. acs.org

Reaction Pathway Analysis in Organic Transformations

This compound can also serve as a chiral auxiliary. In this role, it is temporarily incorporated into a substrate molecule to direct the stereochemistry of a subsequent reaction. After the transformation, the auxiliary is cleaved and can be recovered. The bulky dibenzylamino group effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered side, thus controlling the stereochemical outcome.

Furthermore, the bifunctional nature of this compound, with its Lewis basic amino group and a hydroxyl group capable of coordination and hydrogen bonding, makes it a versatile precursor for the synthesis of more complex chiral ligands. The selective modification of either the amino or hydroxyl group is a key step in these synthetic pathways. The steric hindrance provided by the dibenzyl groups can play a significant role in directing the chemoselectivity of these modifications. A thorough analysis of these reaction pathways is crucial for the efficient and targeted synthesis of novel chiral ligands for asymmetric catalysis.

Palladium-Catalyzed Processes

Chiral N,O-bidentate ligands, such as this compound, play a significant role in asymmetric palladium-catalyzed reactions. These ligands coordinate to the palladium center to form stable chelate complexes, which are often key catalytic intermediates. The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlumenlearning.com

In a typical cycle, a Pd(0) species undergoes oxidative addition with an organic halide (R-X). The chiral N,O-ligand coordinates to the resulting Pd(II) intermediate, forming a chiral palladium complex. The steric bulk of the dibenzyl groups and the specific geometry imposed by the five-membered chelate ring are critical in influencing the subsequent steps. This coordination can enhance the reactivity and selectivity of the catalyst. nih.gov

Following coordination, transmetalation with an organometallic reagent (R'-M) occurs, where the R' group replaces the halide on the palladium center. The chiral environment dictates the spatial arrangement of the R and R' groups around the palladium atom. The final step, reductive elimination, forms a new carbon-carbon bond between the R and R' groups and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.com

In C-H activation/functionalization reactions, the chiral ligand assists in the deprotonation and metallation of a C-H bond, a step that is often rate-determining. nih.govresearchgate.net The ligand can act as an internal base or stabilize the transition state of the C-H cleavage. The chirality of the ligand is transferred during the subsequent bond-forming step, leading to an enantiomerically enriched product. Studies on related S,O-ligands have shown that the ligand can trigger the formation of more reactive cationic palladium species, which accelerates the reaction. nih.govresearchgate.net The effectiveness of the catalysis is often dependent on the ligand structure, the substrate, and the reaction conditions.

Table 1: Representative Data for Palladium-Catalyzed Cross-Coupling with Chiral Ligands

| Entry | Aryl Halide | Organometallic Reagent | Chiral Ligand Analogue | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-Iodonaphthalene | Phenylboronic Acid | (S)-2-(Dimethylamino)butan-1-ol | 85 | 92 |

| 2 | Bromobenzene | Vinyltributyltin | (S)-2-(Diphenylphosphino)butan-1-ol | 91 | 88 |

| 3 | 4-Chlorotoluene | (4-Methoxyphenyl)boronic Acid | This compound | 78 | 95 |

| 4 | 1-Iodonaphthalene | Phenylboronic Acid | (S)-2-(tert-Butylamino)butan-1-ol | 82 | 85 |

Note: This table is a generalized representation based on typical results for palladium-catalyzed reactions with chiral N,O-ligands and does not represent a single specific study.

Enantioconvergent Hydrogenation Mechanisms

This compound and its analogues can serve as chiral ligands in the enantioconvergent hydrogenation of prochiral substrates like ketones, imines, and olefins. In these reactions, a racemic or prochiral starting material is converted into a single enantiomer of the product. The mechanism typically involves the formation of a chiral metal hydride species. nih.govmdpi.com

Using a ruthenium or rhodium precursor, the chiral amino alcohol ligand coordinates to the metal. In the presence of hydrogen gas or a hydrogen source like formic acid or isopropanol, a metal-hydride bond is formed. The N-H and O-H protons of the ligand, along with the metal center, can participate in a concerted, six-membered pericyclic transition state to transfer the hydride and a proton to the carbonyl or imine substrate. nih.gov

The enantioselectivity of the hydrogenation is governed by the specific chiral pocket created by the ligand around the metal center. nih.gov The bulky dibenzyl groups on the nitrogen atom of this compound create significant steric hindrance. This forces the prochiral substrate to coordinate to the metal in a specific orientation to minimize steric clashes. For instance, in the hydrogenation of a ketone, one face of the carbonyl group will be preferentially shielded, leading to the hydride being delivered to the opposite face. This results in the selective formation of one enantiomer of the corresponding alcohol. gvsu.edu The efficiency and enantioselectivity of the hydrogenation are highly dependent on the catalyst system, solvent, and reaction conditions. mdpi.com

Table 2: Enantioselective Hydrogenation of Prochiral Ketones with a Chiral Amino Alcohol-based Catalyst

| Entry | Substrate (Ketone) | Metal Precursor | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ | 1-Phenylethanol | >99 | 97 (R) |

| 2 | 2-Acetylnaphthalene | [Rh(COD)₂]BF₄ | 1-(Naphthalen-2-yl)ethanol | 98 | 95 (S) |

| 3 | 1-Indanone | [RuCl₂(p-cymene)]₂ | 1-Indanol | >99 | 99 (S) |

| 4 | Benzoylferrocene | [Rh(COD)₂]BF₄ | Ferrocenyl(phenyl)methanol | 95 | 94 (R) |

Note: This table illustrates typical results for enantioselective hydrogenations using chiral amino alcohol ligands. The specific catalyst is formed in situ from the metal precursor and a ligand analogous to this compound.

Stereocontrol in Ring-Formation Reactions

Chiral auxiliaries are instrumental in controlling stereochemistry in ring-forming reactions such as the Diels-Alder reaction. masterorganicchemistry.commasterorganicchemistry.com this compound can be employed as a chiral auxiliary by covalently attaching it to a dienophile, for example, through an ester or amide linkage to an acrylic acid derivative.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.compearson.com When a chiral auxiliary is attached to the dienophile, it creates a chiral environment that directs the approach of the diene. The large dibenzylamino group of the auxiliary effectively blocks one face of the dienophile's double bond. Consequently, the diene is forced to approach from the less sterically hindered face. youtube.com This facial selectivity dictates the absolute stereochemistry of the newly formed stereocenters in the cyclohexene (B86901) product.

The mechanism is concerted, meaning all bond-forming and bond-breaking occurs in a single transition state. The stereochemical information from the chiral auxiliary is transferred to the product during this step. After the reaction, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched cyclic compound and allowing the auxiliary to be recovered and reused. The level of stereocontrol is influenced by the nature of the auxiliary, the dienophile, the diene, and the reaction conditions, which may include the use of Lewis acid catalysts that can coordinate to the auxiliary and enhance its directing effect.

Table 3: Asymmetric Diels-Alder Reaction using a Chiral Auxiliary

| Entry | Diene | Dienophile with Chiral Auxiliary | Lewis Acid | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |

| 1 | Cyclopentadiene | (S)-N-Acryloyl-2-(dibenzylamino)butan-1-ol | TiCl₄ | 95:5 | 98 |

| 2 | 1,3-Butadiene | (S)-N-Crotonoyl-2-(dibenzylamino)butan-1-ol | SnCl₄ | 90:10 | 96 |

| 3 | Isoprene | (S)-N-Acryloyl-2-(dibenzylamino)butan-1-ol | Et₂AlCl | 92:8 | 97 |

| 4 | Cyclohexadiene | (S)-N-Fumaroyl-bis[2-(dibenzylamino)butan-1-ol] | ZnBr₂ | 98:2 | >99 |

Note: This table is a representative illustration of how a chiral auxiliary derived from this compound might influence a Diels-Alder reaction. Data is hypothetical based on established principles.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions at the molecular level. For a chiral amino alcohol like (S)-2-(dibenzylamino)butan-1-ol, these methods could provide profound insights into its reactivity and catalytic potential.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic structure and reactivity of molecules. In the context of this compound, DFT could be employed to calculate key properties such as molecular orbital energies, electron density distribution, and electrostatic potential maps. These calculations would help in identifying the nucleophilic and electrophilic centers within the molecule, thereby predicting its behavior in various chemical reactions.

Modeling of Transition States and Intermediates

A critical aspect of understanding reaction mechanisms is the characterization of transient species like transition states and intermediates. Computational modeling allows for the determination of the geometries and energies of these high-energy structures, which are often difficult to observe experimentally. By mapping the potential energy surface, the reaction pathway can be elucidated, and the rate-determining step can be identified. For this compound, this would be invaluable in understanding its role in catalysis or its transformation into other chemical entities.

Prediction of Stereochemical Outcomes

Given the chiral nature of this compound, predicting the stereochemical outcome of reactions in which it participates as a reactant, catalyst, or ligand is of paramount importance. Computational methods can be used to model the diastereomeric transition states that lead to different stereoisomeric products. By comparing the relative energies of these transition states, the stereoselectivity of a reaction can be predicted. This is particularly relevant in asymmetric synthesis, where chiral ligands derived from amino alcohols are frequently used.

Electronic Structure and Bonding Analysis in Complex Formation

This compound, with its nitrogen and oxygen donor atoms, is capable of forming complexes with metal centers. Understanding the nature of the bonding in these complexes is crucial for designing effective catalysts. Electronic structure analysis methods, such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM), can provide detailed information about the donor-acceptor interactions between the ligand and the metal. These analyses can quantify the extent of charge transfer and the strength of the coordination bonds.

Computational Modeling of Catalytic Systems

The insights gained from electronic structure analysis can be extended to the computational modeling of entire catalytic systems where this compound or its derivatives act as ligands.

Organometallic Catalysis Mechanisms

While direct computational studies on this compound are currently lacking, the theoretical and computational methodologies described here provide a clear roadmap for future research. Such studies would undoubtedly contribute to a deeper understanding of the chemical behavior of this versatile chiral amino alcohol and pave the way for its application in various fields of chemistry.

Correlation Between Ligand Electronic Properties and Catalytic Performance

Theoretical and computational chemistry studies are pivotal in elucidating the intricate relationship between the electronic characteristics of a ligand and its performance in a catalytic system. While specific computational data for this compound is not extensively available in public literature, we can infer the principles and methodologies from studies on analogous chiral amino alcohol and phosphine (B1218219) ligands. These studies consistently demonstrate that modulating the electronic properties of a ligand can profoundly influence the activity, selectivity, and mechanism of a catalyzed reaction.

General Principles:

The electronic nature of a ligand, such as this compound, is primarily determined by the electron-donating or electron-withdrawing capabilities of its constituent functional groups. In this case, the dibenzylamino group and the hydroxyl group are the key players. The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it a potential electron donor. The benzyl (B1604629) groups, with their aromatic π-systems, can also participate in electronic interactions. The hydroxyl group can act as both a hydrogen bond donor and, upon deprotonation, a strong σ-donating alkoxide.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these electronic properties. DFT calculations can determine various electronic descriptors, such as:

Natural Bond Orbital (NBO) analysis: This method provides insights into the charge distribution on different atoms and the nature of bonding within the ligand-metal complex.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy generally indicates a better electron-donating ability, while a lower LUMO energy suggests a better electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Correlation with Catalytic Performance:

The electronic properties of the ligand directly impact several aspects of the catalytic cycle:

Coordination to the Metal Center: The strength of the ligand-metal bond is influenced by the ligand's electron-donating ability. Stronger donation generally leads to a more stable complex.

Activation of the Metal Catalyst: The electronic environment created by the ligand can affect the redox potential of the metal center, influencing key steps like oxidative addition and reductive elimination. For instance, more electron-donating ligands can facilitate oxidative addition. psu.edu

Stereoselectivity: In asymmetric catalysis, the electronic properties of the ligand can influence the relative energies of the transition states leading to different stereoisomers. Subtle electronic differences can lead to significant variations in enantiomeric excess (ee). Computational studies have shown that attractive electrostatic interactions between a chiral ligand and the substrate can steer the reaction towards a specific stereochemical outcome. acs.org

Reaction Mechanism: Electronic effects can even dictate the operative reaction mechanism. Studies on asymmetric hydrogenations have shown that electronic factors can steer the course of the reaction. acs.org

Illustrative Data from Analogous Systems:

While specific data for this compound is lacking, we can examine findings from related chiral ligands to understand the potential correlations. For example, in the context of nickel-catalyzed cross-coupling reactions, the choice of phosphine ligand with varying electronic properties has a pronounced effect on the chemoselectivity of the reaction with amino alcohols.

| Ligand Type | Key Electronic Feature | Observed Catalytic Outcome | Reference System |

|---|---|---|---|

| Electron-Rich Phosphines | Strong σ-donation | Increased rate of oxidative addition | Palladium-catalyzed cross-coupling psu.edu |

| Chiral P,S-Ligands | Modulation of π-stacking interactions | Control of enantioselectivity in hydrogenation | Iridium-catalyzed hydrogenation acs.org |

| Ionic Chiral Ligands | Attractive electrostatic interactions | Enhanced long-range stereocontrol | Palladium-catalyzed cross-coupling acs.org |

Furthermore, studies on the kinetic resolution of amino alcohols using chiral catalysts have highlighted the importance of the electronic nature of the catalyst in achieving high enantioselectivity. For instance, the introduction of electron-withdrawing fluorine atoms into a chiral organotin catalyst significantly improved its performance in the kinetic resolution of vicinal amino alcohols. nih.gov

| Catalyst Feature | Substrate | Enantioselectivity (s-factor) | Reference |

|---|---|---|---|

| Chiral Organotin with 3,4,5-trifluorophenyl groups | Racemic aryl- and alkyl-substituted amino alcohols | Up to >500 | nih.gov |

Advanced Synthetic Applications and Building Block Utility

Synthesis of Complex Organic Molecules

The fundamental structure of (S)-2-(Dibenzylamino)butan-1-ol provides a chiral scaffold that is instrumental in the stereoselective synthesis of various complex organic molecules. Its primary utility is often realized after debenzylation to the corresponding primary amino alcohol, (S)-2-aminobutan-1-ol, which then participates in cyclization and derivatization reactions.

Precursor for Chiral Oxazolidinones and Oxazolines

Chiral oxazolidinones and oxazolines are privileged heterocyclic structures in asymmetric synthesis, most notably as chiral auxiliaries and ligands for metal-catalyzed reactions. This compound is a direct precursor to the (S)-2-aminobutan-1-ol core required for these heterocycles.

Chiral Oxazolidinones: The most famous application of this structural class is in Evans' chiral auxiliaries. While auxiliaries are often derived from amino acids, those based on amino alcohols are also common. Following debenzylation, the resulting (S)-2-aminobutan-1-ol can be cyclized with phosgene, a chloroformate, or a related carbonate to form the corresponding (S)-4-ethyl-2-oxazolidinone. This oxazolidinone can then be N-acylated, and the resulting N-acyl oxazolidinone can direct stereoselective alkylations, aldol (B89426) reactions, and Michael additions at the α-position of the acyl group. The chiral auxiliary is effective because the ethyl group at the C4 position sterically blocks one face of the enolate derived from the acyl group, forcing electrophiles to approach from the less hindered side with high diastereoselectivity.

Chiral Oxazolines: 2-Oxazolines are synthesized by the cyclization of β-amino alcohols with various functional groups, including nitriles, carboxylic acids, or esters. google.com The debenzylated derivative, (S)-2-aminobutan-1-ol, is a common building block for producing chiral oxazoline-containing ligands, such as BOX (bis-oxazoline) and PyBOX (pyridine-bisoxazoline) ligands. These ligands are highly effective in a multitude of asymmetric catalytic reactions, including hydrosilylation, Diels-Alder reactions, and cyclopropanation. The synthesis typically involves the condensation of the amino alcohol with a dinitrile or a dicarboxylic acid derivative. whiterose.ac.uk Efficient, one-pot methods have been developed using catalytic amounts of zinc triflate to facilitate the condensation and cyclization, yielding the desired bis(oxazoline) ligands in high yields. whiterose.ac.uk

| Reaction Type | Reagents | Key Features |

| Oxazolidinone Formation | (S)-2-aminobutan-1-ol, Phosgene or equivalent | Forms Evans-type chiral auxiliary. |

| Oxazoline Formation (from Nitrile) | (S)-2-aminobutan-1-ol, Nitrile, Lewis Acid (e.g., ZnCl₂) | Direct condensation and cyclization. whiterose.ac.uk |

| Oxazoline Formation (from Carboxylic Acid) | (S)-2-aminobutan-1-ol, Carboxylic Acid, Dehydrating Agent | Two-step process via a β-hydroxy amide intermediate. google.com |

| One-Pot Bis(oxazoline) Synthesis | (S)-2-aminobutan-1-ol, Dinitrile, Zn(OTf)₂ (cat.) | Efficient synthesis of important BOX ligands. whiterose.ac.uk |

Synthesis of Phosphonamides

Chiral phosphonamides and their derivatives, such as aminophosphines, are an important class of ligands and organocatalysts for asymmetric synthesis. rsc.org The synthesis of these compounds often begins with chiral amino alcohols. The amino group of (S)-2-aminobutan-1-ol (obtained after debenzylation of the title compound) can react with a phosphonic chloride or a related activated phosphorus(V) species to form a stable P-N bond, yielding a chiral phosphonamide.

Alternatively, the amino alcohol can be converted into a chiral aminophosphine (B1255530). A common protocol involves the conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a phosphide (B1233454) (e.g., LiPPh₂). rsc.org Another route proceeds through the formation of an intermediate cyclic sulfamidate from the amino alcohol, which then undergoes nucleophilic ring-opening with a metal phosphide. researchgate.net This method provides an efficient pathway to protic aminophosphines with multiple chiral centers. researchgate.net The resulting chiral phosphonamide or aminophosphine ligand, bearing the stereocenter from the original amino alcohol, can be used to induce enantioselectivity in various metal-catalyzed reactions.

Preparation of Aminooxetane and Pyrrolidine (B122466) Derivatives

Pyrrolidine Derivatives: The pyrrolidine ring is a common scaffold in many natural products and pharmaceuticals. frontiersin.org The C4 backbone of this compound makes it a suitable starting material for the synthesis of substituted chiral pyrrolidines. A general strategy involves the oxidation of the primary alcohol to an aldehyde or carboxylic acid, followed by intramolecular reductive amination or amidation to close the five-membered ring. For instance, oxidation of the alcohol to an aldehyde, followed by reaction with a two-carbon nucleophile and subsequent intramolecular cyclization, can lead to highly functionalized pyrrolidines. More advanced methods include the conversion of donor-acceptor cyclopropanes with primary amines into 1,5-substituted pyrrolidin-2-ones. chemicalbook.com The debenzylated (S)-2-aminobutan-1-ol can act as the primary amine nucleophile in such transformations.

Aminooxetane Derivatives: The synthesis of aminooxetanes from β-amino alcohols like this compound is less direct than that of pyrrolidines. Oxetane synthesis typically requires the cyclization of a 1,3-diol or a related substrate. To utilize the amino alcohol, it would need to be converted into a 1,3-heterofunctionalized intermediate. This multi-step transformation makes it a less common precursor for this particular heterocyclic system compared to more direct substrates.

Scaffold for Piperidine (B6355638) Derivatives

The piperidine ring is another ubiquitous heterocycle in pharmaceuticals and natural products. nih.gov this compound can serve as a chiral fragment for the construction of more complex piperidine derivatives. Since piperidines are six-membered rings, the four-carbon chain of the butanol derivative must be extended. Synthetic strategies can involve:

Chain Extension and Cyclization: The alcohol functionality can be converted to a halide or tosylate and used in a substitution reaction with a two-carbon synthon (like a cyanide or malonate). Subsequent manipulation of the functional groups, followed by intramolecular cyclization onto the nitrogen atom, would yield the piperidine ring.

Coupling and Ring-Closing Metathesis: The amino alcohol can be modified to introduce terminal alkenes at both the nitrogen and oxygen termini. A subsequent ring-closing metathesis (RCM) reaction can then be employed to form the six-membered ring.

In all cases, the original stereocenter from the (S)-2-amino moiety is retained, providing a powerful method for controlling the stereochemistry of the final piperidine product. The use of chiral piperidine scaffolds is a significant strategy in drug design to enhance biological activity and improve pharmacokinetic properties. sigmaaldrich.com

Role in Multi-Component Reactions and Cascade Processes

Multi-Component Reactions (MCRs): MCRs are powerful tools in synthetic chemistry that allow for the formation of complex molecules from three or more starting materials in a single step. researchgate.net Primary amines are common components in many named MCRs, such as the Ugi and Passerini reactions. After debenzylation, (S)-2-aminobutan-1-ol can serve as the chiral amine component in these reactions. For example, in an Ugi four-component reaction, the amino alcohol could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide with the chirality derived from the amino alcohol incorporated into the product backbone.

Cascade Processes: Cascade (or domino) reactions, where multiple bond-forming events occur sequentially in a one-pot process without isolating intermediates, represent a highly efficient synthetic strategy. Chiral primary amino alcohols have been successfully employed as organocatalysts in domino Michael-aldol reactions. nih.gov In these processes, the amino alcohol, often in the presence of an acid co-catalyst, can form a chiral enamine or iminium ion with the substrate, initiating a cascade of reactions that result in the formation of complex cyclic products with high stereoselectivity. nih.gov The bifunctional nature of the amino alcohol (containing both a basic amine and an acidic hydroxyl group) is key to its catalytic activity.

Development of Novel Synthetic Methodologies

The unique properties of this compound and its derivatives make them valuable tools for the development and validation of new synthetic methods. Chiral β-amino alcohols are frequently used to create new classes of chiral ligands for asymmetric catalysis. For example, the development of a one-pot method for synthesizing chiral bis(oxazoline) ligands using β-amino alcohols and catalytic zinc triflate represents a significant methodological advancement, providing a simpler and more efficient route to these important ligands. whiterose.ac.uk

Furthermore, derivatives of this compound can be used as benchmark substrates to test the scope and stereoselectivity of newly developed reactions. When a novel asymmetric transformation is designed, applying it to well-behaved chiral building blocks helps to establish its effectiveness and predictability. The development of novel catalytic systems, such as those for asymmetric transfer hydrogenation or C-H activation, often relies on a library of chiral ligands, many of which are derived from readily available amino alcohols.

Coordination Chemistry of S 2 Dibenzylamino Butan 1 Ol and Its Derivatives

Ligand Properties and Coordination Modes

The efficacy of (S)-2-(Dibenzylamino)butan-1-ol and its analogs as ligands in asymmetric synthesis is intrinsically linked to their structural and electronic properties. The arrangement of donor atoms and the steric bulk of the substituents play a crucial role in determining the geometry and stability of the resulting metal complexes.

Donor Atom Characteristics (Nitrogen, Oxygen)

This compound possesses two primary donor atoms: the nitrogen of the secondary amine and the oxygen of the primary alcohol. The nitrogen atom, with its lone pair of electrons, acts as a soft Lewis base, readily coordinating to a variety of transition metals. The oxygen atom, also possessing lone pairs, behaves as a hard Lewis base. This dual-donor character allows the ligand to form stable chelate rings with metal centers, a key feature in many successful catalytic systems. The electronic properties of these donor atoms can be modulated by the substituents on the nitrogen and the carbon backbone, thereby fine-tuning the ligand's interaction with a metal ion.

Monodentate vs. Polydentate Behavior in Complexes

Amino alcohols like this compound can exhibit flexible coordination behavior, acting as either monodentate or polydentate ligands. libretexts.org In a monodentate fashion, either the nitrogen or the oxygen atom coordinates to the metal center. However, the true strength of these ligands lies in their ability to act as bidentate N,O-ligands, forming a stable five-membered chelate ring with the metal ion. This bidentate coordination restricts the conformational freedom of the ligand and creates a well-defined chiral environment around the metal, which is essential for achieving high enantioselectivity in catalytic reactions. libretexts.org The preference for monodentate versus bidentate coordination can be influenced by several factors, including the nature of the metal ion, the presence of other competing ligands, and the reaction conditions. For instance, in the presence of a strong Lewis acid, the alcohol group might be deprotonated, enhancing its ability to coordinate as an alkoxide and favoring bidentate chelation.

Formation of Metal Complexes for Catalysis

The ability of this compound and its derivatives to form stable complexes with a range of metals is central to their application in catalysis. These complexes have been explored in various asymmetric transformations, where the chiral ligand plays a pivotal role in controlling the stereochemical outcome of the reaction.

Transition Metal Coordination (e.g., Copper, Palladium, Iridium, Rhodium)

Chiral amino alcohol ligands are widely employed in conjunction with various transition metals to create effective asymmetric catalysts.

Copper: Copper complexes of chiral amino alcohols have been successfully utilized in reactions such as asymmetric nitroaldol (Henry) reactions and Michael additions. nih.govacs.org The bidentate coordination of the amino alcohol to the copper(II) center creates a chiral Lewis acid catalyst that can effectively control the facial selectivity of the incoming nucleophile. nih.govfrontiersin.orgrsc.org

Palladium: Palladium catalysts bearing chiral amino alcohol ligands have been investigated for a range of cross-coupling reactions. acs.orgrsc.org In these systems, the ligand can influence both the reactivity and the enantioselectivity of the catalytic cycle. For example, in allylic alkylation reactions, the chiral ligand can dictate the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate. acs.org

Iridium and Rhodium: Iridium and rhodium complexes featuring chiral amino alcohol-derived ligands are prominent in asymmetric hydrogenation and transfer hydrogenation reactions. nih.govacs.orgnih.govfrontiersin.orgrsc.org The N,O-ligation of the amino alcohol creates a stable and well-defined chiral environment around the metal center, which is crucial for the enantioselective transfer of hydrogen to a prochiral substrate. nih.govacs.org These complexes often operate through mechanisms involving metal hydrides, where the chiral ligand framework directs the approach of the substrate.

Lewis Acid Adducts

Beyond transition metal coordination, chiral amino alcohols can also form adducts with Lewis acids, such as those of aluminum, boron, and titanium. wikipedia.orgyoutube.com In these adducts, the amino alcohol acts as a chiral Lewis base, modifying the properties of the Lewis acid and creating a chiral Brønsted or Lewis acid catalyst. wikipedia.orgnih.govnih.govacs.org For instance, the reaction of a chiral amino alcohol with a trialkylaluminum reagent can generate a chiral aluminum alkoxide complex. This complex can then serve as a chiral Lewis acid to catalyze a variety of enantioselective transformations, including aldol (B89426) reactions and Diels-Alder cycloadditions. The steric and electronic properties of the amino alcohol ligand are critical in determining the reactivity and enantioselectivity of these Lewis acid adducts. nih.gov

Structural Characterization of Coordination Compounds

For instance, structural analysis of copper(II) complexes with chiral tetradentate ligands derived from amino acids has revealed how the ligand coordinates to the metal and how this influences enantioselectivity in recognizing other free amino acids. frontiersin.org Similarly, the structures of rhodium and iridium complexes with various chiral ligands have provided insights into the steric and electronic factors that govern their catalytic activity in asymmetric hydrogenation. acs.orgnih.gov

Q & A

Q. What are the standard synthetic routes for (S)-2-(Dibenzylamino)butan-1-ol, and how do reaction parameters affect yield?

The compound is typically synthesized via catalytic hydrogenation of the Schiff base (S)-2-(N-benzylideneamino)butan-1-ol (BDAB) over palladium catalysts. Key parameters include:

- Catalyst type : 5% Pd/C is commonly used, with catalyst-to-substrate ratios ranging from 0.02 to 0.1 .

- Solvents : Ethanol, ethyl acetate, or isopropyl alcohol influence reaction rates and yields (68–89% reported) .

- Hydrogen pressure : Ranges from atmospheric pressure to 3.5 bar, with higher pressures reducing reaction time .

- Temperature : Room temperature to 70°C; elevated temperatures improve yields but may compromise stereochemical integrity .

Q. How is the enantiomeric purity of this compound assessed in synthetic workflows?

Chiral HPLC or polarimetry are standard methods. For example, optical rotation measurements ([α]ᴅ) confirm stereochemical retention during hydrogenation. Comparative analysis with known (R)- or (S)-enantiomers via chiral stationary phases resolves enantiomeric excess (e.e.) .

Advanced Research Questions

Q. How can selectivity be controlled during BDAB hydrogenation to minimize byproducts like (S)-2-(N,N-dibenzylamino)butan-1-ol (DBAB)?

DBAB forms via coupling of the primary amine product (BAB) with excess benzaldehyde. Mitigation strategies include:

- Stoichiometric control : Limiting benzaldehyde concentration during hydrogenation .

- Catalyst modification : Using Pd/C with controlled particle size to favor C=N bond hydrogenation over secondary amine formation .

- Reaction monitoring : Real-time GC-MS or NMR to detect intermediates and adjust conditions dynamically .

Q. What spectroscopic techniques resolve structural ambiguities in byproducts or degraded derivatives of this compound?

- ¹H/¹³C NMR : Differentiates between primary (BAB) and tertiary (DBAB) amines via chemical shifts of NH/CH₂ groups .

- IR spectroscopy : Identifies C=N (Schiff base) reduction to C-N (amine) at ~1640 cm⁻¹ vs. ~3300 cm⁻¹ (N-H stretch) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas of unexpected byproducts (e.g., toluene from benzyl alcohol hydrogenolysis) .

Q. What strategies mitigate hydrodehalogenation side reactions when using chloroform in direct reductive amination (DRA)?

Chloroform generates HCl via Pd-catalyzed hydrodehalogenation, leading to salt formation. Alternatives include:

- Solvent substitution : Methanol or ethanol with acidic additives (e.g., acetic acid) to protonate intermediates without Cl⁻ release .

- Catalyst pre-treatment : Pd/C washed with dilute acid to remove chloride residues .

Methodological Applications

Q. How is this compound utilized as a chiral resolving agent for cyclopropanecarboxylic acids?

The compound forms diastereomeric salts with racemic acids (e.g., cis-/trans-permethric acid) via hydrogen bonding between the hydroxyl group and carboxylic acid. Supercritical CO₂ enhances salt crystallization efficiency by modulating solubility .

Q. What role does this compound play in synthesizing HIV protease inhibitor analogs?

The compound serves as a chiral scaffold for introducing stereochemical diversity. For example, its hydroxyl and dibenzylamino groups are functionalized to create transition-state mimics that bind protease active sites. Computational docking studies guide substituent optimization .

Data Contradiction Analysis

Q. How do discrepancies in reported hydrogenation yields (68–97%) inform protocol optimization?

Yield variations arise from:

- Catalyst loading : Higher Pd/C ratios (e.g., 0.1 vs. 0.02) reduce reaction time but increase costs .

- Additives : Chloroform in DRA improves yields (97%) but introduces environmental and purification challenges .

- Substrate purity : Impurities in BDAB (e.g., unreacted benzaldehyde) skew yields toward DBAB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.